molecular formula C5H6O2S2 B186598 2-Methylsulfonylthiophene CAS No. 38695-60-2

2-Methylsulfonylthiophene

Cat. No.: B186598
CAS No.: 38695-60-2
M. Wt: 162.2 g/mol
InChI Key: BNYLGFINMVZZGA-UHFFFAOYSA-N
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Description

2-Methylsulfonylthiophene is a sulfur-containing heterocyclic compound with the molecular formula C5H6O2S2 and a molecular weight of 162.23 g/mol It is characterized by a thiophene ring substituted with a methylsulfonyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylsulfonylthiophene typically involves the sulfonylation of thiophene derivatives. One common method is the reaction of thiophene with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out at room temperature and yields the desired product after purification.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-Methylsulfonylthiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiol derivatives.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Methylsulfonylthiophene has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-Methylsulfonylthiophene involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The exact pathways and molecular targets are still under investigation, but its sulfonyl group is believed to play a crucial role in its biological activity .

Comparison with Similar Compounds

  • 2-Methanesulfonyl-thiophene
  • Methyl 2-thienyl sulfone
  • Thiophene, 2-(methylsulfonyl)-

Comparison: 2-Methylsulfonylthiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-methylsulfonylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2S2/c1-9(6,7)5-3-2-4-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYLGFINMVZZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351721
Record name 2-methylsulfonylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38695-60-2
Record name 2-methylsulfonylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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